(Nitromethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nitromethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a nitromethyl group Cyclopropane rings are known for their high strain due to the 60-degree bond angles, which makes them highly reactive
Synthetic Routes and Reaction Conditions:
Carbene Addition: One common method for synthesizing cyclopropane derivatives involves the addition of carbenes to alkenes.
Simmons-Smith Reaction: This reaction involves the use of diiodomethane and a zinc-copper couple to generate a carbene, which then reacts with an alkene to form the cyclopropane ring.
Industrial Production Methods:
Catalytic Cross-Coupling: Industrial methods often employ catalytic systems for the efficient production of cyclopropane derivatives.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of nitroalkenes or other oxidized products.
Reduction: Reduction of the nitro group can yield amines or other reduced derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroalkenes, aldehydes, or carboxylic acids.
Reduction Products: Amines or hydroxylamines.
Substitution Products: Various substituted cyclopropane derivatives depending on the nucleophile used.
Chemistry:
Building Blocks: this compound serves as a versatile building block in organic synthesis due to its high reactivity and the presence of both a strained ring and a nitro group.
Biology and Medicine:
Pharmacophore: The cyclopropane ring is often used as a pharmacophore in drug design, providing conformational rigidity and metabolic stability.
Industry:
Mechanism of Action
The mechanism of action of (Nitromethyl)cyclopropane involves its high ring strain and the electron-withdrawing nature of the nitro group. These factors make the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group can stabilize transition states and intermediates, facilitating reactions such as nucleophilic substitution and addition .
Comparison with Similar Compounds
Cyclopropane: The parent compound, cyclopropane, is less reactive due to the absence of the nitro group.
Nitrocyclopropane: Similar to (Nitromethyl)cyclopropane but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness:
Reactivity: The combination of the cyclopropane ring and the nitromethyl group makes this compound uniquely reactive compared to other cyclopropane derivatives.
Applications: Its unique structure allows for diverse applications in synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
nitromethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c6-5(7)3-4-1-2-4/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQRUWUTTPVLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2625-33-4 |
Source
|
Record name | (nitromethyl)cyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.